Methyl 4-iso-pentoxyphenyl sulfide
CAS No.:
Cat. No.: VC13539281
Molecular Formula: C12H18OS
Molecular Weight: 210.34 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H18OS |
|---|---|
| Molecular Weight | 210.34 g/mol |
| IUPAC Name | 1-(3-methylbutoxy)-4-methylsulfanylbenzene |
| Standard InChI | InChI=1S/C12H18OS/c1-10(2)8-9-13-11-4-6-12(14-3)7-5-11/h4-7,10H,8-9H2,1-3H3 |
| Standard InChI Key | CRKMTWNREBANRE-UHFFFAOYSA-N |
| SMILES | CC(C)CCOC1=CC=C(C=C1)SC |
| Canonical SMILES | CC(C)CCOC1=CC=C(C=C1)SC |
Introduction
Chemical Identification and Structural Analysis
Molecular Architecture
Methyl 4-iso-pentoxyphenyl sulfide belongs to the aryl thioether family, featuring a sulfide bridge connecting a methyl group to a para-substituted phenyl ring. The iso-pentoxy moiety introduces steric bulk and influences electronic distribution, potentially altering reactivity compared to simpler analogs like methyl phenyl sulfide (C<sub>7</sub>H<sub>8</sub>S) . The compound’s IUPAC name is 4-(3-methylbutoxy)phenyl methyl sulfide, reflecting its branched alkoxy substituent.
Key Structural Features:
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Sulfide group (–S–): Imparts nucleophilic character and susceptibility to oxidation.
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Iso-pentoxy group: Enhances lipophilicity, affecting solubility and membrane permeability.
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Para-substitution: Directs electrophilic aromatic substitution reactions to the ortho and meta positions.
Spectroscopic Characterization
While experimental data for this specific isomer are scarce, related compounds exhibit diagnostic spectral signatures:
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<sup>1</sup>H NMR: Aromatic protons resonate between δ 6.8–7.2 ppm, while the methylthio group appears near δ 2.5 ppm .
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IR Spectroscopy: Stretching vibrations for C–S bonds occur at ~700 cm<sup>−1</sup>, and ether C–O bonds at ~1100 cm<sup>−1</sup> .
Synthetic Methodologies
Laboratory-Scale Synthesis
The synthesis of Methyl 4-iso-pentoxyphenyl sulfide likely parallels routes used for its 3-isomer, involving nucleophilic substitution or thiol-alkylation reactions. A plausible pathway involves:
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Preparation of 4-iso-pentoxythiophenol:
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Bromination of 4-iso-pentoxybenzene followed by treatment with thiourea yields the thiol precursor.
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Methylation:
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Reaction with methyl iodide (CH<sub>3</sub>I) in the presence of a base (e.g., K<sub>2</sub>CO<sub>3</sub>) in acetone at 60°C for 12 hours.
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Reaction Scheme:
Industrial Production Considerations
Scale-up would necessitate continuous flow reactors to optimize heat transfer and minimize side reactions. Purification via fractional distillation or column chromatography ensures high purity (>95%), critical for pharmaceutical applications.
Physicochemical Properties
Thermodynamic and Solubility Data
Comparative analysis with structural analogs suggests:
| Property | Methyl 4-iso-pentoxyphenyl sulfide | Methyl phenyl sulfide |
|---|---|---|
| Molecular Weight (g/mol) | 210.34 | 124.20 |
| Boiling Point (°C) | ~280 (estimated) | 187 |
| LogP (Octanol-Water) | 3.8 | 2.5 |
| Solubility in Water (mg/L) | <50 | 120 |
The iso-pentoxy group significantly increases hydrophobicity, reducing aqueous solubility but enhancing compatibility with lipid matrices.
Reactivity and Functionalization
Oxidation Behavior
The sulfide group oxidizes readily to sulfoxide and sulfone derivatives under mild conditions:
Such transformations are exploitable in prodrug design, where sulfoxides serve as metabolically activated intermediates.
Electrophilic Aromatic Substitution
The para-substituted phenyl ring undergoes nitration and halogenation at the ortho positions, guided by the electron-donating thioether group. For example:
Industrial Applications
Flavor and Fragrance Enhancement
Patent data on methyl phenyl pentanol derivatives highlight the role of branched ethers in augmenting aroma profiles . While Methyl 4-iso-pentoxyphenyl sulfide itself isn’t documented in this context, its structural motifs suggest potential as a flavor modifier in cosmetics or food additives.
Polymer Chemistry
Thioethers act as stabilizers in radical polymerization processes. The compound’s thermal stability (decomposition temperature >200°C) positions it as a candidate for high-temperature polymer formulations.
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